3-Methylisothiazolo[5,4-b]pyridine
Overview
Description
3-Methylisothiazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the class of isothiazolopyridines This compound is characterized by a fused ring system consisting of an isothiazole ring and a pyridine ring
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 3-Methylisothiazolo[5,4-b]pyridine are currently unknown .
Pharmacokinetics
The impact of these properties on the bioavailability of this compound is also unknown .
Result of Action
Thiazolo[4,5-b]pyridines, a class of compounds to which this compound belongs, have been reported to exhibit a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Biochemical Analysis
Biochemical Properties
3-Methylisothiazolo[5,4-b]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with metabotropic glutamate receptors, particularly the mGlu5 receptor . This interaction is crucial as it can modulate synaptic transmission and influence various neurological processes. The compound’s ability to bind to these receptors suggests its potential use in treating neurological disorders.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with mGlu5 receptors can lead to changes in intracellular calcium levels, affecting various downstream signaling pathways . Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an antagonist to the mGlu5 receptor, inhibiting its activity and thereby modulating synaptic transmission . This inhibition can lead to reduced excitatory neurotransmission, which is beneficial in conditions characterized by excessive neuronal activity. Furthermore, the compound’s ability to influence gene expression adds another layer to its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but its degradation can occur under specific circumstances . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, particularly in neuronal cells. These changes include alterations in synaptic plasticity and neuronal excitability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anxiolytic-like effects without significant side effects . At higher doses, it can lead to adverse effects such as sedation and motor impairment. These findings highlight the importance of dosage optimization to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes various enzymatic transformations . These metabolic processes can lead to the formation of active or inactive metabolites, which can influence the compound’s overall efficacy and safety profile. The involvement of specific enzymes, such as cytochrome P450, in its metabolism underscores the complexity of its biochemical interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can localize to various cellular compartments, influencing its activity and function. Its ability to cross the blood-brain barrier is particularly noteworthy, as it allows the compound to exert its effects on the central nervous system.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It can be found in various cellular compartments, including the cytoplasm and nucleus . The compound’s localization is influenced by specific targeting signals and post-translational modifications, which direct it to particular organelles. This precise localization is essential for its interaction with target biomolecules and subsequent biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylisothiazolo[5,4-b]pyridine typically involves the cyclization of 4-acetyl-3-thiocyanopyridine with ammonia. The process begins with the preparation of 4-acetyl-3-thiocyanopyridine, which is then subjected to cyclization in the presence of ammonia to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Methylisothiazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the heterocyclic core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst can be used.
Substitution: Nucleophilic reagents like amines or thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its inhibitory activity on specific enzymes, it is being explored for its potential in cancer therapy and other therapeutic areas.
Industry: It may be used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Isothiazolo[3,4-b]pyridine: Another isothiazolopyridine with a different ring fusion pattern.
3-Amino-isothiazolo[4,3-b]pyridine: A related compound with an amino group at the 3-position.
3-Methylisothiazolo[5,4-c]pyridine: A structural isomer with a different ring fusion.
Uniqueness
3-Methylisothiazolo[5,4-b]pyridine is unique due to its specific ring fusion and the presence of a methyl group at the 3-position. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other isothiazolopyridines .
Properties
IUPAC Name |
3-methyl-[1,2]thiazolo[5,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c1-5-6-3-2-4-8-7(6)10-9-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWINMJBBFVXGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC2=C1C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60500415 | |
Record name | 3-Methyl[1,2]thiazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60500415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71109-34-7 | |
Record name | 3-Methyl[1,2]thiazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60500415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-[1,2]thiazolo[5,4-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most efficient synthetic route for 3-Methylisothiazolo[5,4-b]pyridine based on the provided research?
A1: The most efficient synthesis of this compound, as described in the research, involves subjecting 1-(2-chloropyridin-3-yl)ethanone to microwave heating at 120 °C for 15 minutes in the presence of elemental sulfur, NH₄Cl, NaOAc, and DMF. This method yielded the desired compound in a 79% yield. []
Q2: Are there alternative synthetic approaches to this compound derivatives mentioned in the research?
A2: Yes, the research also highlights the synthesis of various 2-amino derivatives of thieno[2,3-b]pyridin-2-amine as a potential pathway to access modified this compound structures. These derivatives (3a-g) were synthesized by reacting 1-(2-chloropyridin-3-yl)ethanone with appropriate primary amines under microwave irradiation in the presence of sulfur, NaOAc, and DMF. []
Q3: Does the research discuss the reactivity or potential applications of this compound?
A3: Unfortunately, the provided research primarily focuses on the synthetic methodologies for this compound and its derivatives. Information regarding its reactivity, potential applications (biological or otherwise), or structure-activity relationships is not discussed in detail. [, , ]
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